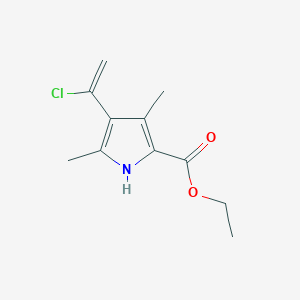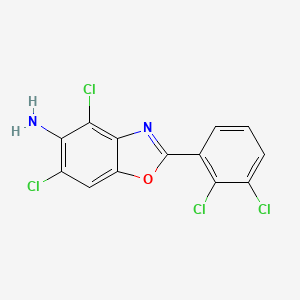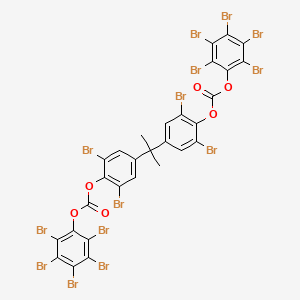
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester: is a complex organic compound known for its significant applications in various fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and phenyl groups, making it highly reactive and useful in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester typically involves the reaction of carbonic acid derivatives with brominated phenyl compounds. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the high demand in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction could produce less brominated phenyl derivatives.
Aplicaciones Científicas De Investigación
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways in cancer treatment.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]
- Tetrabromobisphenol A
- Bisphenol A
Uniqueness
Compared to similar compounds, Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester stands out due to its higher bromine content and unique ester linkage. These features contribute to its enhanced reactivity and broader range of applications, particularly in industrial and medical research.
Propiedades
Número CAS |
71216-03-0 |
|---|---|
Fórmula molecular |
C29H10Br14O6 |
Peso molecular |
1573.0 g/mol |
Nombre IUPAC |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2,3,4,5,6-pentabromophenoxy)carbonyloxyphenyl]propan-2-yl]phenyl] (2,3,4,5,6-pentabromophenyl) carbonate |
InChI |
InChI=1S/C29H10Br14O6/c1-29(2,7-3-9(30)23(10(31)4-7)46-27(44)48-25-19(40)15(36)13(34)16(37)20(25)41)8-5-11(32)24(12(33)6-8)47-28(45)49-26-21(42)17(38)14(35)18(39)22(26)43/h3-6H,1-2H3 |
Clave InChI |
NUMCIRUBNXCHTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OC(=O)OC4=C(C(=C(C(=C4Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
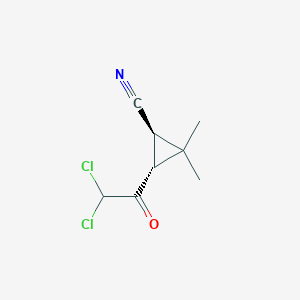
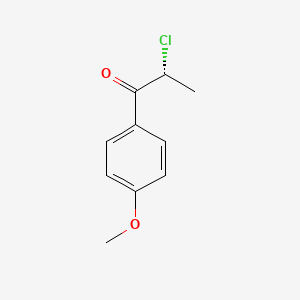
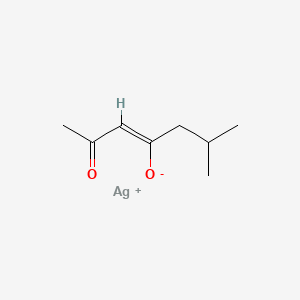
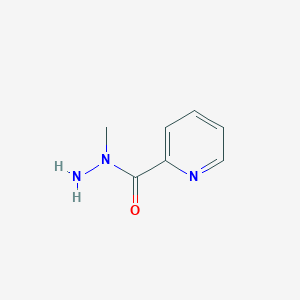
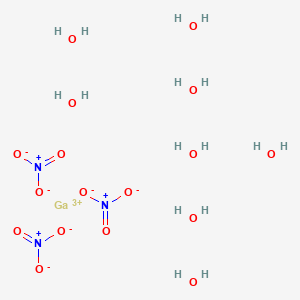
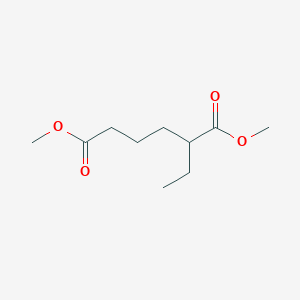
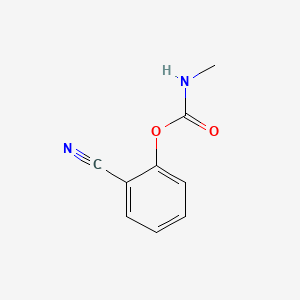
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
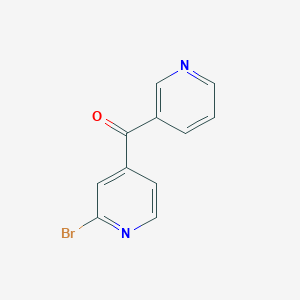
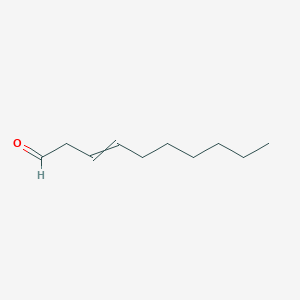
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
